Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative featuring a 4-propylphenoxymethyl substituent at the 5-position of the furan ring. The 4-propylphenoxy group introduces lipophilicity, which may enhance membrane permeability and influence interactions with biological targets.
Properties
IUPAC Name |
methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-4-12-5-7-13(8-6-12)19-11-14-9-10-15(20-14)16(17)18-2/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIYCOOSPTZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with 4-propylphenol and a suitable base to yield the final product. The reaction conditions often include refluxing the reaction mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(4-propylphenoxy)methyl]furan-2-methanol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have shown that derivatives of furan-2-carboxylic acids, including methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate, exhibit promising antimycobacterial properties. These compounds interfere with iron homeostasis in mycobacteria, making them potential candidates for tuberculosis treatment. The structural features of these compounds contribute to their biological activity, and ongoing research aims to optimize their efficacy against resistant strains of Mycobacterium tuberculosis .
Anti-inflammatory Properties
In addition to antimycobacterial activity, compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes .
Materials Science
Polymer Development
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a building block in polymer chemistry allows for the creation of materials with specific mechanical and thermal characteristics. Research is ongoing to explore its application in creating biodegradable plastics that maintain structural integrity while being environmentally friendly .
Coatings and Adhesives
The compound's chemical structure lends itself well to applications in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and enhance resistance to environmental factors such as moisture and UV radiation. This makes it suitable for use in protective coatings for various substrates, including metals and plastics .
Cosmetic Formulations
Skin Care Products
this compound is being explored as an ingredient in cosmetic formulations due to its potential moisturizing and anti-inflammatory properties. Studies indicate that it can enhance skin hydration and improve overall skin texture when incorporated into creams and lotions. The compound's safety profile is also favorable, making it a candidate for sensitive skin formulations .
Experimental Design in Formulation Development
Recent research has employed experimental design techniques to optimize cosmetic formulations containing this compound. By using methods such as Box-Behnken design, researchers can systematically evaluate the effects of various raw materials on the physical and sensory properties of the final product. This approach allows for the development of stable and effective cosmetic products tailored to consumer needs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimycobacterial Activity | Evaluated the efficacy of furan derivatives against Mycobacterium tuberculosis | Identified structural features contributing to biological activity |
| Polymer Synthesis Research | Investigated the use of this compound in biodegradable polymers | Developed materials with enhanced mechanical properties |
| Cosmetic Formulation Study | Optimized skin care products using experimental design techniques | Improved hydration and texture in formulations containing the compound |
Mechanism of Action
The mechanism of action of Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ():
- Substituent : A 2-fluoro-4-nitrophenyl group.
- Synthesis : Prepared via a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate under acidic conditions .
- Key Features : The electron-withdrawing nitro and fluorine groups reduce electron density on the phenyl ring, enhancing stability and influencing intermolecular interactions (e.g., π-π stacking and CH···F bonds) .
- Crystallography : Forms planar molecular structures with stacking interactions (center-to-center distances: 3.72–3.82 Å) and weak hydrogen bonds .
Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate ():
- Substituent : Hydroxy, methoxy, and hydroxymethyl groups.
- Synthesis : Isolated via column chromatography and preparative HPLC from natural sources .
- Key Features : Polar substituents increase solubility in aqueous media and enable hydrogen bonding, which stabilizes crystal packing. Demonstrated anti-MRSA and antioxidant activities .
- Methyl 5-[(4-Propylphenoxy)methyl]furan-2-carboxylate: Substituent: 4-Propylphenoxymethyl group. Hypothesized Synthesis: Likely involves etherification between 4-propylphenol and a chloromethyl furan ester precursor, followed by esterification.
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| This compound | C₁₆H₁₈O₄ | 274.31 | Low (lipophilic) |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | C₁₂H₈FNO₅ | 295.22 | Moderate (polar nitro group) |
| Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate | C₁₅H₁₆O₆ | 315.08 | High (polar substituents) |
Crystallographic and Conformational Analysis
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystal system: Monoclinic (space group P2₁/c), with nearly planar geometry. Dominated by π-π stacking and van der Waals interactions . Intramolecular CH···F bonds stabilize conformation .
- This compound: Predicted Structure: The bulky 4-propylphenoxy group may introduce torsional strain, reducing planarity. Crystal packing likely driven by van der Waals forces between alkyl chains, with minimal hydrogen bonding.
Software and Analytical Tools
Biological Activity
Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate is a furan-based compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring linked to a methyl ester group and a propylphenoxy substituent. The molecular formula for this compound is , with a molecular weight of approximately 274.31 g/mol.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol |
| Functional Groups | Furan, ester, phenoxy |
Antimicrobial Activity
Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial properties. They interfere with iron homeostasis in microbial cells, which is crucial for their survival and replication. This mechanism is particularly relevant in the development of new antimycobacterial agents .
Anticancer Potential
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer therapeutic agent. For example, derivatives of similar compounds have shown promising results against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines .
Case Studies and Experimental Data
- Antimycobacterial Studies : In a study focusing on the synthesis of furan derivatives, this compound was evaluated for its antimycobacterial activity. Results indicated that the compound effectively inhibited the growth of Mycobacterium tuberculosis by disrupting iron metabolism within the pathogen.
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cell lines revealed that the compound exhibited an IC50 value of approximately 62 µg/mL against HeLa cells, indicating moderate cytotoxicity. This suggests that further structural modifications could enhance its efficacy .
- Mechanism of Action : Preliminary studies using molecular docking simulations have suggested that this compound may interact with specific enzymes involved in cancer cell proliferation and survival pathways, potentially leading to apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : Starting from furfuryl alcohol, the furan ring is formed through cyclization reactions.
- Esterification : The carboxylic acid derivative is then esterified with methanol to yield the methyl ester.
- Substitution Reaction : The propylphenoxy group is introduced via nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy (both and ), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) are employed to confirm the structure and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
